
1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine is a complex organic compound that features a piperazine ring substituted with a carboxyphenylmethyl group and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane under basic conditions.
Introduction of the Boc Protecting Group: The piperazine intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Attachment of the Carboxyphenylmethyl Group: The final step involves the nucleophilic substitution reaction of the Boc-protected piperazine with a suitable carboxyphenylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the piperazine ring or the carboxyphenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then interact with biological targets. The carboxyphenylmethyl group may enhance binding affinity and specificity through additional interactions with the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-carboxyphenylmethyl)-2-methylpiperazine: Lacks the Boc protecting group, making it more reactive but less stable.
1-(2-carboxyphenylmethyl)-4-Bocpiperazine: Similar structure but without the methyl group on the piperazine ring, affecting its chemical properties and reactivity.
Uniqueness
1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine is unique due to the presence of both the Boc protecting group and the carboxyphenylmethyl group, which confer stability and specific reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C18H26N2O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-13-11-20(17(23)24-18(2,3)4)10-9-19(13)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22) |
Clé InChI |
AGLZYLBHTWHXIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1CC2=CC=CC=C2C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


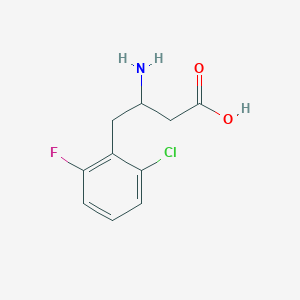
![N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine](/img/structure/B12284309.png)

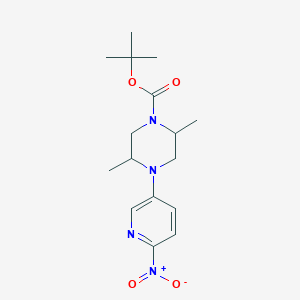
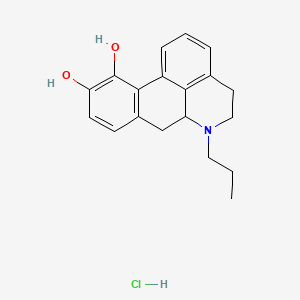
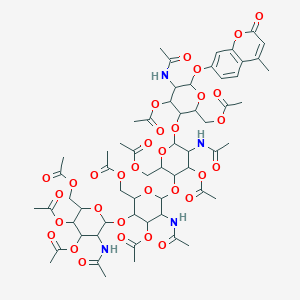
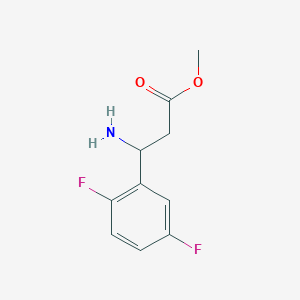
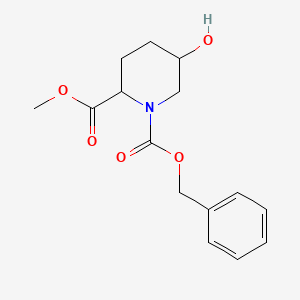

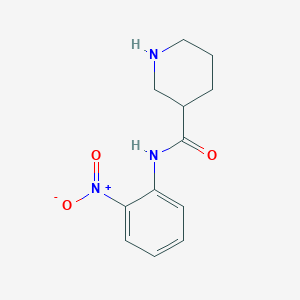
![tert-Butyl 9-oxo-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12284357.png)
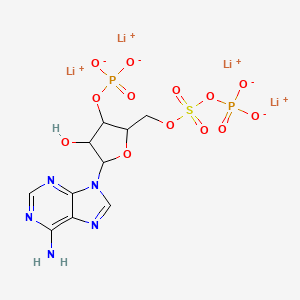
![2-[(Difluoromethyl)sulfanyl]ethan-1-amine](/img/structure/B12284374.png)
![[2-(9-Bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12284378.png)
